1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Overview
Description
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
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Biological Activity
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the quinazolinone family and exhibits a variety of pharmacological properties. This article reviews its biological activity based on recent studies and findings.
- Molecular Formula : C₉H₁₆N₂
- Molecular Weight : 152.2367 g/mol
- CAS Registry Number : 6674-22-2
Biological Activities
The biological activities of this compound are diverse and include:
1. Anticancer Activity
Research indicates that quinazolinone derivatives can exhibit significant anticancer properties. For instance:
- A study synthesized various quinazolinone-based hybrids which showed promising anticancer activity against cell lines such as MDA-MB-231. The IC₅₀ values ranged from 0.36 to 40.90 μM with some compounds showing high inhibitory profiles against EGFR .
2. Antimicrobial Activity
Quinazolinone derivatives have been reported to possess antimicrobial properties:
- Compounds derived from this class have demonstrated effectiveness against various bacterial strains and fungi. Specifically, certain derivatives showed potent antibacterial activity in vitro against Staphylococcus aureus and Escherichia coli .
3. Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor:
- It has been evaluated for its ability to inhibit enzymes such as urease and cyclooxygenase (COX), which are crucial in inflammatory processes and cancer progression .
4. Antimalarial Activity
Some studies have indicated that derivatives of quinazolinone can exhibit antimalarial properties:
- Compounds were tested against Plasmodium falciparum with varying degrees of success in inhibiting parasite growth .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinone derivatives is significantly influenced by their structural features. Studies suggest that:
- The presence of bulky substituents on the acetamide moiety enhances biological activity.
- Molecular docking studies have correlated structural features with biological efficacy, providing insights into the design of more potent analogs .
Case Studies
Several case studies highlight the efficacy of this compound:
Properties
IUPAC Name |
1,2,3,4,7,8,9,10-octahydropyrimido[2,1-b]quinazolin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-10-8-4-1-2-5-9(8)13-11-12-6-3-7-14(10)11/h1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDFOFWTTIZZQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3CCCNC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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